Cas no 911228-95-0 (N,N-Diethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide)
N,N-Diethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide Chemical and Physical Properties
Names and Identifiers
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- N,N-Diethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide
- AKOS022168229
- AS-2796
- CS-0176014
- SB83417
- 4-(N,N-Diethylsulfonyl)phenylboronic acid pinacol ester
- N,N-diethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide
- MFCD27957314
- N,N-diethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide
- SCHEMBL471553
- G64223
- 911228-95-0
- N,N-diethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide
-
- MDL: MFCD27957314
- Inchi: 1S/C16H26BNO4S/c1-7-18(8-2)23(19,20)14-11-9-13(10-12-14)17-21-15(3,4)16(5,6)22-17/h9-12H,7-8H2,1-6H3
- InChI Key: CRSLAGARSMICFC-UHFFFAOYSA-N
- SMILES: S(C1C=CC(B2OC(C)(C)C(C)(C)O2)=CC=1)(N(CC)CC)(=O)=O
Computed Properties
- Exact Mass: 339.1675597g/mol
- Monoisotopic Mass: 339.1675597g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 23
- Rotatable Bond Count: 5
- Complexity: 487
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 64.2Ų
N,N-Diethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide Security Information
- Signal Word:Warning
- Hazard Statement: H315; H319; H335
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Storage Condition:Store at room temperature
N,N-Diethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D494558-50mg |
N,N-Diethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide |
911228-95-0 | 50mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D494558-100mg |
N,N-Diethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide |
911228-95-0 | 100mg |
$ 65.00 | 2022-06-05 | ||
| TRC | D494558-500mg |
N,N-Diethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide |
911228-95-0 | 500mg |
$ 95.00 | 2022-06-05 | ||
| abcr | AB524457-1 g |
4-(N,N-Diethylsulfonyl)phenylboronic acid pinacol ester |
911228-95-0 | 1g |
€215.70 | 2023-04-17 | ||
| abcr | AB524457-5 g |
4-(N,N-Diethylsulfonyl)phenylboronic acid pinacol ester |
911228-95-0 | 5g |
€646.60 | 2023-04-17 | ||
| Apollo Scientific | OR310473-5g |
N,N-Diethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide |
911228-95-0 | 5g |
£280.00 | 2024-07-21 | ||
| AK Scientific | AMTB806-250mg |
4-(N,N-diethylsulfonyl)phenylboronic acid pinacol ester |
911228-95-0 | 97% | 250mg |
$37 | 2025-02-18 | |
| AK Scientific | AMTB806-1g |
4-(N,N-diethylsulfonyl)phenylboronic acid pinacol ester |
911228-95-0 | 97% | 1g |
$106 | 2025-02-18 | |
| AK Scientific | AMTB806-5g |
4-(N,N-diethylsulfonyl)phenylboronic acid pinacol ester |
911228-95-0 | 97% | 5g |
$372 | 2025-02-18 | |
| Key Organics Ltd | AS-2796-5G |
N,N-diethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide |
911228-95-0 | >95% | 5g |
£219.00 | 2025-02-08 |
N,N-Diethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide Suppliers
N,N-Diethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide Related Literature
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Robert P. Davies,Maria A. Giménez,Laura Patel,Andrew J. P. White Dalton Trans., 2008, 5705-5707
Additional information on N,N-Diethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide
Introduction to N,N-Diethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide (CAS No. 911228-95-0)
N,N-Diethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound, identified by its CAS number 911228-95-0, features a unique structural framework that combines a benzene ring with a sulfonamide functional group, further modified by a tetramethylborate moiety. The presence of these specific structural elements not only imparts distinct chemical properties but also opens up a myriad of potential applications, particularly in the development of novel drugs and advanced materials.
The molecular structure of N,N-Diethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide can be broken down into several key components. The benzene ring serves as the core aromatic system, providing stability and a platform for further functionalization. The sulfonamide group (-SO₂NH₂) introduces polarity and reactivity, making the compound suitable for interactions with biological targets. Notably, the tetramethylborate group (B(OMe)₄) is a critical feature that enhances the compound's utility in cross-coupling reactions, particularly in Suzuki-Miyaura coupling, which is a cornerstone of modern synthetic organic chemistry.
Recent advancements in pharmaceutical research have highlighted the importance of boronic acid derivatives in drug development. The tetramethylborate moiety in N,N-Diethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide facilitates its role as an intermediate in the synthesis of biaryl compounds, which are prevalent in many active pharmaceutical ingredients (APIs). For instance, studies have demonstrated its efficacy in constructing complex drug molecules with improved pharmacokinetic profiles. This has been particularly relevant in the design of kinase inhibitors and other targeted therapies where precise molecular architecture is crucial.
The sulfonamide group in this compound also plays a pivotal role in its biological activity. Sulfonamides are well-known for their broad spectrum of antimicrobial and anti-inflammatory properties. By incorporating this moiety into the molecular framework of N,N-Diethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide, researchers aim to harness these properties for therapeutic applications. Preliminary studies have shown promising results in the development of novel sulfonamide-based compounds that exhibit enhanced binding affinity to specific biological targets. This underscores the compound's potential as a lead molecule in medicinal chemistry.
In materials science, the unique electronic and steric properties of N,N-Diethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide make it an attractive candidate for advanced functional materials. The presence of both aromatic and polar functional groups allows for tunable electronic characteristics, which are essential for applications such as organic semiconductors and light-emitting diodes (OLEDs). Recent research has explored its use as a building block for high-performance polymers and coatings that exhibit superior thermal stability and mechanical strength.
The synthesis of N,N-Diethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide involves multi-step organic transformations that require precise control over reaction conditions. The introduction of the tetramethylborate group necessitates specialized boronation techniques to ensure high yield and purity. Advanced synthetic methodologies have been employed to optimize these processes, including the use of palladium catalysts and inert atmospheres to prevent unwanted side reactions. These advancements have not only improved the efficiency of synthesis but also reduced costs associated with producing this valuable compound.
The chemical reactivity of N,N-Diethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yb enzene)-1-sulfonamide has been extensively studied to understand its potential applications in cross-coupling reactions. The boronic ester functionality allows for facile participation in Suzuki-Miyaura couplings with various aryl halides or triflates under mild conditions. This reaction is highly versatile and has been instrumental in constructing complex biaryl structures found in natural products and pharmaceuticals. Researchers have leveraged this property to develop novel synthetic routes that are more efficient and environmentally friendly compared to traditional methods.
Future directions in the study of N,N-Diethyl--(tetramethyldioxaborolanyl)-benzenesulfonamid e may include exploring its role in medicinal chemistry beyond simple intermediates. By modifying its structural framework further or combining it with other functional groups, scientists aim to develop compounds with enhanced therapeutic efficacy and reduced side effects. Additionally, its potential applications in nanotechnology and smart materials warrant further investigation due to its unique physicochemical properties.
In conclusion, N,N-Diethyl--(tetramethyldioxaborolanyl)-benzenesulfo namide (CAS No.911228-95-0) is a multifaceted compound with significant promise across multiple scientific disciplines. Its unique structural features enable diverse applications ranging from pharmaceuticals to advanced materials science. As research continues to uncover new methodologies for its synthesis and utilization، this compound is poised to play an increasingly important role in scientific innovation.
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